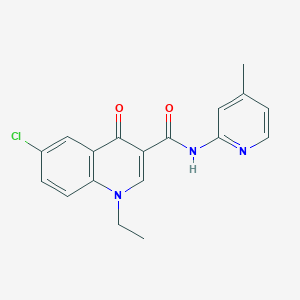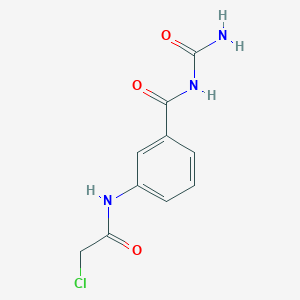
3-Chloroacetamido-benzoylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroacetamido-benzoylurea is a compound belonging to the class of benzoylurea derivatives. These compounds are known for their diverse biological activities, including their potential as anticancer agents. This compound, in particular, has been studied for its ability to inhibit microtubule polymerization, which is crucial for cell division and cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroacetamido-benzoylurea typically involves the reaction of 3-chloroacetyl chloride with benzoylurea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloroacetamido-benzoylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Chloroacetamido-benzoylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the development of new insecticides and fungicides due to its biological activity.
Mechanism of Action
The primary mechanism of action of 3-Chloroacetamido-benzoylurea involves the inhibition of microtubule polymerization. This inhibition leads to mitotic arrest, preventing cancer cells from dividing and proliferating. The compound binds to tubulin, a protein that forms microtubules, and disrupts its polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoacetamido-benzoylurea
- 3-Iodoacetamido-benzoylurea
- 3-Fluoroacetamido-benzoylurea
Comparison
3-Chloroacetamido-benzoylurea is unique due to its specific substitution pattern and its ability to inhibit microtubule polymerization effectively. Compared to its analogs, such as 3-Bromoacetamido-benzoylurea and 3-Iodoacetamido-benzoylurea, it exhibits different levels of biological activity and solubility, which can be attributed to the varying electronegativity and size of the halogen atoms .
Properties
IUPAC Name |
N-carbamoyl-3-[(2-chloroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITSAODXEQICGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
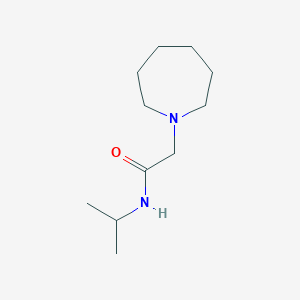
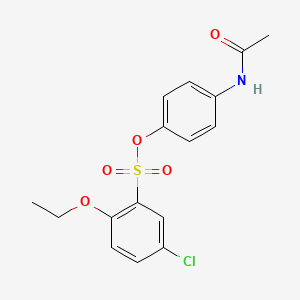
![N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499387.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
![2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)
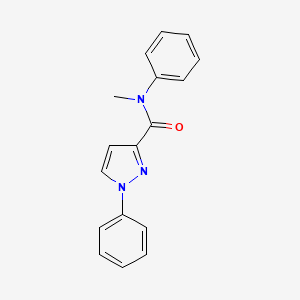
![2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499423.png)
![2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499431.png)
![2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499439.png)
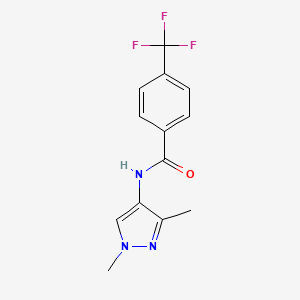
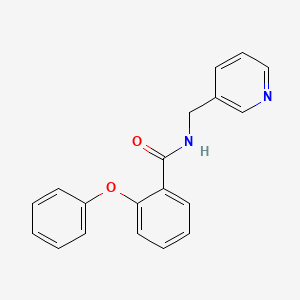
![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)
